Glutamyl-norvaline

CaSR agonism kokumi receptor assay HEK-293 calcium mobilization

Glutamyl-norvaline (L-γ-glutamyl-L-norvaline, γ-Glu-Nva) is a synthetic γ-glutamyl dipeptide with the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol. It is classified as a kokumi flavor enhancer under FEMA GRAS 4740 and has been evaluated by JECFA (No.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
CAS No. 71133-09-0
Cat. No. B8404634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamyl-norvaline
CAS71133-09-0
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C10H18N2O5/c1-2-3-7(10(16)17)12-8(13)5-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
InChIKeyLIOSSUQSHOGXEF-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble

Glutamyl-norvaline (CAS 71133-09-0): Procurement-Grade Kokumi γ-Glutamyl Dipeptide with Quantified CaSR Agonist Differentiation


Glutamyl-norvaline (L-γ-glutamyl-L-norvaline, γ-Glu-Nva) is a synthetic γ-glutamyl dipeptide with the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol [1]. It is classified as a kokumi flavor enhancer under FEMA GRAS 4740 and has been evaluated by JECFA (No. 2268) with no safety concern at current intake levels [2][3]. The compound activates the calcium-sensing receptor (CaSR), which is the validated molecular target mediating kokumi taste perception—imparting mouthfulness, thickness, and continuity to food matrices [4]. Industrially, it is the subject of U.S. Patent 8,541,379 (Ajinomoto), which establishes its utility as a stand-alone kokumi-imparting agent with a distinctive initial-taste flavoring profile [5].

Why γ-Glutamyl Dipeptides Cannot Be Interchanged: Structural Determinants of Glutamyl-norvaline Differentiation


Within the γ-glutamyl dipeptide class, CaSR agonist activity and kokumi sensory potency are exquisitely sensitive to the side-chain structure of the second amino acid residue [1]. The stereochemistry (L-configuration required), the γ-peptidic bond geometry, and the size of the hydrophobic side chain collectively determine receptor activation—substituting the norvaline residue with a proteinogenic amino acid such as valine, leucine, or cysteine yields quantitatively distinct CaSR EC50 values, sensory thresholds, and kokumi intensity that cannot be assumed equivalent [2]. Even the one-methylene homolog γ-Glu-Nle (norleucine) exhibits approximately 37-fold weaker CaSR potency, and as a tripeptide the difference widens to two orders of magnitude [1]. Consequently, cross-substitution of γ-glutamyl dipeptides without empirical verification risks under-delivery of kokumi functionality in formulated products.

Quantitative Differentiation Evidence: Glutamyl-norvaline vs. Closest γ-Glutamyl Peptide Comparators


CaSR Agonist Potency: γ-Glu-Nva (EC50 0.12 µM) Is 8.6-Fold More Potent Than γ-Glu-Val and 37-Fold More Potent Than Its One-Carbon Homolog γ-Glu-Nle

In a head-to-head CaSR activity screen of γ-glutamyl dipeptides using a HEK-293 cell-based assay, γ-Glu-Nva (L-γ-glutamyl-L-norvaline, compound 18) exhibited an EC50 of 0.12 µM [1]. This represents an 8.6-fold higher potency than γ-Glu-Val (EC50 1.03 µM, the closest proteinogenic comparator) and a 37-fold higher potency than γ-Glu-Nle (EC50 4.41 µM), which differs structurally by only a single methylene group in the side chain (norvaline: n-propyl; norleucine: n-butyl). γ-Glu-Nva also outperformed γ-Glu-Abu (EC50 0.21 µM) by 1.75-fold. Among all dipeptides tested, only γ-Glu-Cys (EC50 0.16–0.46 µM) and γ-Glu-Cle (EC50 0.15 µM) exhibited comparable activity; however, γ-Glu-Cys contains a thiol group conferring redox sensitivity absent in γ-Glu-Nva [1].

CaSR agonism kokumi receptor assay HEK-293 calcium mobilization

Kokumi Sensory Activity: γ-Glu-Nva Is ~100-Fold More Potent Than Glutathione (γ-Glu-Cys-Gly) and ~10-Fold More Potent Than γ-Glu-Val-Gly

Quantitative sensory analysis using the Point of Subjective Equivalence (PSE) method demonstrated that γ-Glu-Nva (dipeptide 18) exhibits approximately 100-fold greater kokumi sensory activity than the reference compound glutathione (γ-Glu-Cys-Gly, compound 36, EC50 0.7 µM), and approximately 10-fold greater activity than the well-characterized kokumi tripeptide γ-Glu-Val-Gly (compound 35, EC50 0.030–0.075 µM), which itself has 12.8-fold greater activity than glutathione [1]. In parallel, the taste recognition threshold concentration of γ-Glu-Nva was determined to be 0.077 ppm, which is 6.1-fold lower than that of γ-Glu-Val-Gly (0.47 ppm), confirming the superior sensory potency by an independent method [1].

kokumi sensory evaluation taste potency point of subjective equivalence

Effective Kokumi Dose in Food Matrix: 0.0001 g/dL (1 ppm) Threshold—Significantly Lower Than Other Kokumi Compounds Tested

According to U.S. Patent 8,541,379 examples and corroborated by the FEMA GRAS 26 assessment, the kokumi-imparting activity of L-glutamyl-L-norvaline was evaluated by blending test compounds at 0.00001–0.5 g/dL into a standard savory matrix (distilled water containing 0.05 g/dL sodium glutamate, 0.05 g/dL inosinic acid monophosphate, and 0.5 g/dL sodium chloride). Under these conditions, γ-Glu-Nva produced a perceptible and effective kokumi enhancement at a dose level of 0.0001 g/dL (1 ppm), which was described as a significantly lower effective dose than that required for a number of other kokumi compounds tested in the same assay system [1][2]. The patent further claims effective food composition concentrations ranging from 0.1 ppb to 99.9% by mass, with preferred ranges of 0.005–30 ppm, underscoring the compound's potency at trace inclusion levels [1].

flavor enhancement food formulation dose-response

Temporal Taste Profile Differentiation: γ-Glu-Nva Delivers Initial-Taste-Type Kokumi, Distinct from Middle-Taste and Aftertaste-Type γ-Glutamyl Peptides

The Ajinomoto patent (US 8,541,379 B2) explicitly distinguishes γ-Glu-Nva from other γ-glutamyl peptides based on its temporal taste-developing pattern. γ-Glu-Nva is characterized as possessing a taste-developing (flavoring) pattern that imparts kokumi as the initial taste—defined as the taste sensation perceived immediately upon placing food in the mouth—whereas other γ-glutamyl peptides such as γ-Glu-Nva-Gly are noted for their middle-taste flavor-enriching action, and glutathione-related peptides for broader taste profiles [1][2]. The patent further states that γ-Glu-Nva shows a strong initial taste compared with γ-Glu-Cys, and that its taste-developing pattern is quite similar to that observed for common salt, making it particularly suitable for low-salt food applications where an immediate salty taste-like thick impression is desired [1].

temporal taste profile initial taste kokumi flavor dynamics

Regulatory Clearance and Safety: FEMA GRAS 4740 with JECFA No Safety Concern (2020)—Enabling Direct Food Use Without Additional Toxicology

Glutamyl-norvaline (γ-Glu-Nva) has been assigned FEMA GRAS No. 4740 as a kokumi flavoring substance and has undergone comprehensive safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 2268). At its 89th meeting (2020), JECFA concluded there is 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. This regulatory status distinguishes γ-Glu-Nva from numerous other γ-glutamyl dipeptides and kokumi-active peptides that remain at earlier research stages without formal food-use clearance. The FEMA GRAS determination enables direct procurement for commercial food and beverage formulations in jurisdictions recognizing FEMA GRAS assessments, reducing time-to-market compared to novel kokumi peptides requiring de novo safety submissions [3]. Typical use levels in baked goods are reported at 5–15 ppm (average to maximum) based on FEMA Expert Panel judgments [4].

regulatory compliance FEMA GRAS JECFA safety evaluation

Procurement-Ready Application Scenarios for Glutamyl-norvaline Based on Verified Quantitative Differentiation


Low-Sodium Food Formulations Requiring Initial-Taste Saltiness Enhancement

γ-Glu-Nva's initial-taste kokumi profile and salt-like thick impression, demonstrated at effective doses as low as 0.0001 g/dL (1 ppm), make it directly applicable to sodium-reduced soups, sauces, and seasonings where an immediate salty taste impact is critical for consumer acceptance [1]. The compound's taste-developing pattern—described in the patent as 'quite similar to that observed for common salt'—enables partial salt replacement without the delayed or lingering taste profiles associated with other kokumi agents such as γ-Glu-Nva-Gly (middle-taste type) [1][2].

High-Potency Kokumi Flavor Concentrates and Seasoning Premixes

With a CaSR EC50 of 0.12 µM—8.6-fold more potent than γ-Glu-Val—and a sensory activity approximately 10-fold greater than γ-Glu-Val-Gly, γ-Glu-Nva is optimally suited for concentrated flavor premises where high potency per unit mass directly reduces logistics and storage costs [3]. The patent specifies effective concentrations from 0.005 to 30 ppm in finished foods, and up to 600,000 ppm in intermediates used for food preparation, confirming compatibility with highly concentrated formats [1].

FEMA GRAS-Compliant Commercial Food and Beverage Products in Regulated Markets

As a FEMA GRAS 4740 substance with JECFA 'no safety concern' determination (2020), γ-Glu-Nva is procurement-ready for commercial food and beverage applications in jurisdictions that recognize these regulatory clearances, including the United States and Codex-aligned markets [4][5]. Typical usage levels of 5–15 ppm in baked goods and similar levels across other food categories are guided by the FEMA Expert Panel, providing formulators with established, defensible use rates that are not available for non-GRAS γ-glutamyl peptides [6].

CaSR-Mediated Taste Research and Kokumi Receptor Screening Studies

γ-Glu-Nva serves as a key reference agonist in CaSR-mediated kokumi research due to its well-characterized EC50 (0.12 µM in HEK-293), its structural position between the smaller Abu analog (EC50 0.21 µM) and the larger norleucine analog (EC50 4.41 µM), and its lack of redox-active thiol functionality that complicates interpretation of cysteine-containing peptides [3]. Its non-proteinogenic norvaline residue also makes it a useful probe for distinguishing CaSR binding determinants that depend on side-chain steric properties versus those requiring proteinogenic recognition elements, as evidenced by the two-orders-of-magnitude activity difference between γ-Glu-Nva-Gly and γ-Glu-Nle-Gly [3].

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